2-(piperidin-4-yl)benzene-1,4-diol
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Overview
Description
2-(piperidin-4-yl)benzene-1,4-diol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a phenyl group substituted with two hydroxyl groups at the 2 and 5 positions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of piperidine derivatives often involves continuous flow reactions and microwave irradiation techniques to enhance reaction efficiency and scalability. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(piperidin-4-yl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Piperine: A piperidine alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Pyridine: A six-membered nitrogen-containing heterocycle with significant biological activities.
Dihydropyridine: A derivative of pyridine with antihypertensive and anti-cancer properties.
Uniqueness: 2-(piperidin-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-piperidin-4-ylbenzene-1,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChI Key |
TURXBUDJKYQQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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